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molecular formula C8H9NO2S B054988 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid CAS No. 116118-98-0

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

Cat. No. B054988
M. Wt: 183.23 g/mol
InChI Key: OEYJTWUFGQRSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08440830B2

Procedure details

A solution of 6,7-Dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylic acid diethyl ester (1 eq) obtained in step III and aq. KOH (3 eq.) in ethanol was refluxed for 48 h Reaction mixture was concentrated under reduced pressure and neutralized to pH 7.0 to get 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:14][C:13]2[CH2:12][CH2:11][N:10](C(OCC)=O)[CH2:9][C:8]=2[CH:7]=1)=[O:5])C.[OH-].[K+]>C(O)C>[S:14]1[C:13]2[CH2:12][CH2:11][NH:10][CH2:9][C:8]=2[CH:7]=[C:6]1[C:4]([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=CC=2CN(CCC2S1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure and neutralized to pH 7.0

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=2CNCCC21)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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